molecular formula C6H8N2S B3133042 6-(Methylsulfanyl)pyridin-2-amine CAS No. 38240-18-5

6-(Methylsulfanyl)pyridin-2-amine

Cat. No.: B3133042
CAS No.: 38240-18-5
M. Wt: 140.21 g/mol
InChI Key: HLJREQVAVOEDKZ-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C6H8N2S. It is characterized by a pyridine ring substituted with a methylsulfanyl group at the 6-position and an amino group at the 2-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Methylsulfanyl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a low-molecular-weight fluorescence probe for cadmium (Cd2+), where it exhibits a highly selective turn-on response toward Cd2+ over biologically related metal ions . The bis-heterocyclic moiety of this compound acts as both a coordination site for Cd2+ and a fluorophore, making it essential for achieving selective and sensitive Cd2+ detection .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to have sufficient cell membrane permeability to detect intracellular Cd2+ . This compound’s interaction with cadmium ions can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. The selective imaging of cadmium in cells using this compound highlights its potential in biological applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s bis-heterocyclic structure allows it to coordinate with Cd2+ ions effectively. This coordination is crucial for its function as a fluorescence probe. Additionally, the methylsulfanyl group of this compound is essential for achieving selective and sensitive Cd2+ detection . The compound’s ability to discriminate between Cd2+ and Zn2+ further underscores its specificity and potential utility in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, with a melting point of 67-68°C

Metabolic Pathways

This compound is involved in various metabolic pathways. Its interactions with enzymes and cofactors can influence metabolic flux and metabolite levels. The compound’s role as a fluorescence probe for Cd2+ suggests its involvement in metal ion metabolism and homeostasis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound’s cell membrane permeability allows it to be effectively transported into cells, where it can interact with intracellular Cd2+ . Understanding the transport mechanisms and binding proteins involved in its distribution is essential for optimizing its use in biological applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. Fluorescence microscopy studies have shown that this compound can effectively detect intracellular Cd2+, indicating its potential for subcellular imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylsulfanyl group, followed by the substitution of the chlorine atom with an amino group using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for 6-(Methylsulfanyl)pyridin-2-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylsulfanyl)pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine: Similar structure with a pyrimidine ring instead of a pyridine ring.

    2-(Methylsulfanyl)pyridine: Lacks the amino group at the 2-position.

    6-(Methylsulfanyl)pyridin-3-amine: Amino group at the 3-position instead of the 2-position.

Uniqueness

6-(Methylsulfanyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

6-methylsulfanylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJREQVAVOEDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308109
Record name 6-(Methylthio)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38240-18-5
Record name 6-(Methylthio)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38240-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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